Cas no 1823170-16-6 (1,3,2-Dioxaborolane, 2-[2,6-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-)
![1,3,2-Dioxaborolane, 2-[2,6-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- structure](https://ja.kuujia.com/scimg/cas/1823170-16-6x500.png)
1,3,2-Dioxaborolane, 2-[2,6-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- 化学的及び物理的性質
名前と識別子
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- 1,3,2-Dioxaborolane, 2-[2,6-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
- 2-(4-(benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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- インチ: 1S/C21H27BO3/c1-15-12-18(23-14-17-10-8-7-9-11-17)13-16(2)19(15)22-24-20(3,4)21(5,6)25-22/h7-13H,14H2,1-6H3
- InChIKey: OJXBYIHULATLRP-UHFFFAOYSA-N
- SMILES: C1C(C)=C(B2OC(C)(C)C(C)(C)O2)C(C)=CC=1OCC1C=CC=CC=1
1,3,2-Dioxaborolane, 2-[2,6-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB606429-250mg |
2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; . |
1823170-16-6 | 250mg |
€226.30 | 2024-07-19 | ||
abcr | AB606429-5g |
2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; . |
1823170-16-6 | 5g |
€1298.10 | 2024-07-19 | ||
Aaron | AR022J6D-500mg |
2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1823170-16-6 | 95% | 500mg |
$325.00 | 2025-02-17 | |
abcr | AB606429-1g |
2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; . |
1823170-16-6 | 1g |
€401.00 | 2024-07-19 | ||
Aaron | AR022J6D-1g |
2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1823170-16-6 | 95% | 1g |
$432.00 | 2025-02-17 | |
Aaron | AR022J6D-5g |
2-(4-(benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1823170-16-6 | 5g |
$1059.00 | 2023-12-15 | ||
abcr | AB606429-10g |
2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; . |
1823170-16-6 | 10g |
€2167.30 | 2024-07-19 |
1,3,2-Dioxaborolane, 2-[2,6-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- 関連文献
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
1,3,2-Dioxaborolane, 2-[2,6-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-に関する追加情報
Introduction to 1,3,2-Dioxaborolane, 2-[2,6-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl and Its Significance in Modern Chemical Research
The compound with the CAS number 1823170-16-6, identified as 1,3,2-Dioxaborolane, 2-[2,6-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl, represents a fascinating molecule in the realm of organoboron chemistry. This compound belongs to the class of dioxaborolanes, which are known for their unique structural and reactivity features. The presence of a tetramethyl-substituted dioxaborolane core enhances its stability and makes it a valuable intermediate in synthetic chemistry.
In recent years, the field of pharmaceutical chemistry has seen significant advancements in the development of boron-containing compounds due to their broad spectrum of biological activities. Boronate esters and dioxaborolanes have been particularly noteworthy for their role in drug discovery and development. The specific structure of 1,3,2-Dioxaborolane, 2-[2,6-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl includes a phenylmethoxy group and dimethyl substituents on the aromatic ring, which contribute to its unique electronic properties and potential interactions with biological targets.
One of the most compelling aspects of this compound is its utility in cross-coupling reactions. Boron-containing reagents are widely used in Suzuki-Miyaura coupling reactions, which are fundamental transformations in organic synthesis. The steric and electronic environment provided by the tetramethyl-substituted dioxaborolane core facilitates efficient coupling with various aryl halides and pseudohalides. This reaction is particularly valuable in constructing complex molecular architectures that are often found in active pharmaceutical ingredients (APIs).
Recent studies have highlighted the importance of boronate esters in medicinal chemistry. These compounds have been shown to exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for therapeutic intervention. For instance, boron-containing inhibitors have been explored as potential treatments for cancer and inflammatory diseases. The 1,3,2-Dioxaborolane, 2-[2,6-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl structure may serve as a precursor for synthesizing novel boronate esters with enhanced pharmacological properties.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The use of advanced synthetic methodologies allows for the introduction of specific functional groups while maintaining the integrity of the boronate moiety. Techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies are commonly employed in these processes.
From a research perspective, the CAS no 1823170-16-6 compound is not only a synthetic intermediate but also a model system for studying boronate reactivity. Understanding how different substituents influence the electronic properties and reactivity of dioxaborolanes can provide insights into designing more effective boron-containing drugs. This knowledge is crucial for developing next-generation therapeutics that target specific disease pathways.
The pharmaceutical industry continues to invest heavily in boron chemistry due to its potential for discovering novel drugs. The versatility of 1,3,2-Dioxaborolane derivatives makes them indispensable tools in drug discovery pipelines. By leveraging the unique properties of this class of compounds, researchers can access new chemical space that may lead to breakthroughs in treating challenging diseases.
In conclusion,1 ,3 , 2 - Dioxaborolane , 2 - [ 2 , 6 - dimethyl - 4 - ( phenylmethoxy ) phenyl ] - 4 , 4 , 5 , 5 - tetramethyl (CAS no 1823170-16-6) is a significant compound with broad applications in synthetic organic chemistry and pharmaceutical research. Its role as a key intermediate in cross-coupling reactions and its potential as a precursor for novel therapeutic agents underscore its importance in modern chemical science.
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